N-cycloheptyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-CYCLOHEPTYL-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-CYCLOHEPTYL-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the condensation of appropriate hydrazines with diketones or their equivalents. One common method includes the reaction of cycloheptyl hydrazine with ethyl acetoacetate under acidic conditions, followed by sulfonation using sulfonyl chlorides . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the use of transition-metal catalysts and photoredox reactions to enhance efficiency and selectivity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~4~-CYCLOHEPTYL-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles and sulfonamides, depending on the specific reagents and conditions used .
Scientific Research Applications
N~4~-CYCLOHEPTYL-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N4-CYCLOHEPTYL-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N~4~-Cyclohexyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
- N~4~-Cyclopentyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
N~4~-CYCLOHEPTYL-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its larger cycloheptyl group, which can influence its steric and electronic properties. This can result in different biological activities and reactivity compared to its smaller analogs .
Properties
Molecular Formula |
C13H23N3O2S |
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Molecular Weight |
285.41 g/mol |
IUPAC Name |
N-cycloheptyl-1-ethyl-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H23N3O2S/c1-3-16-11(2)13(10-14-16)19(17,18)15-12-8-6-4-5-7-9-12/h10,12,15H,3-9H2,1-2H3 |
InChI Key |
AAHXCNAPTFOZOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2CCCCCC2)C |
Origin of Product |
United States |
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